2-Amino-4-methylpentanehydrazide
Overview
Description
2-Amino-4-methylpentanehydrazide is a chemical compound with the molecular formula C6H16N4. It is a hydrazine derivative with a chiral center at the second carbon atom, making it optically active. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methylpentanehydrazide typically involves the reaction of 2-amino-4-methylpentanoic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C. The product is then purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of contamination and improves overall efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-methylpentanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and hydrazide groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted hydrazides or amines.
Scientific Research Applications
2-Amino-4-methylpentanehydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of 2-Amino-4-methylpentanehydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. This interaction is crucial in its potential therapeutic applications, where it can modulate biological pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-methylpentanoic acid
- 2-Amino-4-methylpentane
- 2-Amino-4-methylpentanamide
Uniqueness
2-Amino-4-methylpentanehydrazide is unique due to its hydrazide functional group, which imparts distinct reactivity compared to similar compounds. This functional group allows for a broader range of chemical reactions and applications, particularly in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
2-amino-4-methylpentanehydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O/c1-4(2)3-5(7)6(10)9-8/h4-5H,3,7-8H2,1-2H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVPVOKTIZSQIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NN)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394252 | |
Record name | 2-amino-4-methylpentanehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6278-97-3 | |
Record name | NSC34509 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34509 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-amino-4-methylpentanehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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